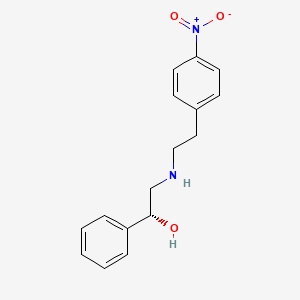

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9,16-17,19H,10-12H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTZAIGFWQRDSQ-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673056 | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223673-34-5 | |

| Record name | (R)-2-((4-Nitrophenethyl)amino)-1-phenylethan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[2-(4-Nitrophenyl)-ethyl]amino]-1-phenylethanol, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WN6RQZ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Introduction

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral β-amino alcohol of significant interest in the pharmaceutical industry. It serves as a key intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[1][2] The precise stereochemistry at the C-1 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into two plausible synthetic routes, complete with detailed experimental protocols, mechanistic insights, and comparative data.

Part 1: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, leading to two distinct forward synthesis strategies.

Caption: Retrosynthetic analysis of this compound.

Pathway A focuses on the formation of the C-N bond through the nucleophilic ring-opening of a chiral epoxide, (R)-styrene oxide, by 2-(4-nitrophenyl)ethanamine. This approach leverages the high reactivity of the strained epoxide ring.

Pathway B involves the N-alkylation of a pre-existing chiral amino alcohol, (R)-2-amino-1-phenylethanol, with an electrophilic 4-nitrophenethyl species, such as 4-nitrophenethyl bromide. This method relies on the nucleophilicity of the amino group in the chiral building block.

This guide will first detail Pathway B, which appears to be a more direct and commonly referenced route in patent literature, followed by an exploration of Pathway A as a viable alternative.

Part 2: Pathway B - N-Alkylation of (R)-2-Amino-1-phenylethanol

This pathway is a convergent synthesis that joins two key fragments in the final step. The success of this route hinges on the efficient and stereospecific synthesis of the chiral precursor, (R)-2-amino-1-phenylethanol.

Step 1: Synthesis of (R)-2-Amino-1-phenylethanol

The enantioselective synthesis of (R)-2-amino-1-phenylethanol can be achieved through various methods, with one of the most established being the reduction of a derivative of (R)-mandelic acid. (R)-mandelic acid is a readily available chiral starting material.[3][4]

Protocol 2.1: Synthesis of (R)-2-Amino-1-phenylethanol from (R)-Mandelic Acid

-

Amidation: (R)-Mandelic acid is first converted to its corresponding amide, (R)-mandelamide, by reaction with ammonia or a protected ammonia equivalent.

-

Reduction: The amide and the carboxylic acid functionalities of (R)-mandelamide are then reduced to the corresponding amine and alcohol, respectively. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) is typically employed for this transformation. The reaction is performed at low temperatures (e.g., 0 °C) and gradually warmed to room temperature or refluxed to ensure complete reduction.

-

Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The product is then extracted into an organic solvent, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | (R)-Mandelic Acid | SOCl₂, NH₃ | Dichloromethane | 0 to 25 | 3-5 | ~90 |

| 2 | (R)-Mandelamide | LiAlH₄ | THF | 0 to 65 | 12-18 | 80-90 |

Causality Behind Experimental Choices: The use of (R)-mandelic acid as a starting material directly installs the desired stereochemistry at the benzylic carbon. The conversion to the amide before reduction is a standard procedure as direct reduction of the carboxylic acid can sometimes be challenging and may require harsher conditions. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both the amide and the carboxylic acid.

Step 2: Synthesis of 4-Nitrophenethyl Bromide

The electrophilic partner in the N-alkylation step is typically a 4-nitrophenethyl halide. 4-Nitrophenethyl bromide is a common choice and can be synthesized from 4-nitrophenylethanol.

Protocol 2.2: Synthesis of 4-Nitrophenethyl Bromide

-

Bromination: 4-Nitrophenylethanol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether or dichloromethane. The reaction is typically carried out at low temperatures (0 °C) to control its exothermicity.

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted. The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrophenylethanol | PBr₃ | Diethyl Ether | 0 to 25 | 2-4 | 85-95 |

Step 3: N-Alkylation to yield this compound

This is the key bond-forming step where the chiral amine and the electrophilic bromide are coupled.

Protocol 2.3: N-Alkylation Reaction [5][6]

-

Reaction Setup: (R)-2-amino-1-phenylethanol and 4-nitrophenethyl bromide are dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the reaction mixture. The base is necessary to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.

-

Reaction Conditions: The reaction mixture is heated, typically to reflux, to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[7]

| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (R)-2-Amino-1-phenylethanol, 4-Nitrophenethyl Bromide | K₂CO₃ | Acetonitrile | 80-82 | 12-24 | 70-85 |

Mechanistic Insights:

The N-alkylation reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9] The lone pair of electrons on the nitrogen atom of (R)-2-amino-1-phenylethanol acts as the nucleophile, attacking the electrophilic carbon atom of 4-nitrophenethyl bromide, which is bonded to the bromine leaving group. The reaction occurs with inversion of configuration at the electrophilic carbon; however, since there is no stereocenter at this position in 4-nitrophenethyl bromide, this aspect is not relevant to the product's stereochemistry. The chirality of the final product is solely determined by the (R)-configuration of the starting amino alcohol, which is retained throughout the reaction.

Sources

- 1. This compound Hydrochloride-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 2. CN104496841A - Synthesis method of Mirabegron intermediate - Google Patents [patents.google.com]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. This compound | 521284-21-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Chemical properties of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

An In-Depth Technical Guide to the Chemical Properties of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Executive Summary

This compound is a chiral organic compound of significant interest within the pharmaceutical industry. Its structural complexity, featuring a specific stereoisomer and key functional groups, makes it a vital building block in the synthesis of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, reactivity, and primary applications, with a focus on its role as a key intermediate in the manufacturing of Mirabegron, a β3-adrenergic agonist used for the treatment of overactive bladder. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies.

Compound Identification and Structure

This compound is a phenylethanolamine derivative. The precise spatial arrangement of its atoms, particularly at the chiral center, is crucial for its function in pharmaceutical synthesis.

-

IUPAC Name : (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol[1][2]

-

Synonyms : (R)-2-((4-nitrophenethyl)amino)-1-phenylethan-1-ol, (alphaR)-[[[2-(4-Nitrophenyl)ethyl]amino]methyl]benzenemethanol[3][4]

-

CAS Numbers :

Molecular Structure and Stereochemistry

The molecule's structure consists of a phenylethanol backbone, a secondary amino group, and a 4-nitrophenethyl substituent.[5] The designation "(R)" specifies the absolute configuration at the chiral carbon atom bonded to the hydroxyl group.[5][6] This specific stereochemistry is fundamental to its utility, as biological systems are highly sensitive to molecular chirality, and only the correct enantiomer will be compatible with the target enzymes and receptors in subsequent pharmaceutical applications.[4]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for its handling, storage, and application in synthetic processes. The data below pertains primarily to the hydrochloride salt, which is a common form for this intermediate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈N₂O₃ (Free Base) C₁₆H₁₉ClN₂O₃ (HCl Salt) | [1][3][5] |

| Molecular Weight | 286.33 g/mol (Free Base) 322.78 g/mol (HCl Salt) | [1][3][7] |

| Appearance | White to light yellow or pale yellow solid/powder | [4][8] |

| Melting Point | 202-205°C (HCl Salt) | [5][9] |

| Boiling Point | 472.5 ± 24.0 °C at 760 mmHg (Estimated) | [4][5] |

| Solubility | Slightly soluble in DMSO and Water | [9][10] |

| Purity | Typically ≥98% or 99% | [1][3] |

| Storage Conditions | Inert atmosphere, Room Temperature or 0-8°C, Protect from light | [3][10] |

Synthesis and Manufacturing

The synthesis of this compound hydrochloride typically involves the reduction of a chiral amide precursor. The choice of reducing agent is critical for achieving high yield and purity without compromising the stereochemistry of the chiral center.

Synthetic Workflow Overview

The process often starts with a chiral amide, which is then reduced to form the corresponding secondary amine. The use of a borane-based reducing system is common. The final step involves forming the hydrochloride salt to improve stability and ease of handling.

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol: Reduction of Amide Precursor

This protocol is a representative example of the synthesis of the hydrochloride salt from its amide precursor.[11]

-

Reaction Setup : To a stirred solution of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (100 g) in tetrahydrofuran (THF, 400 mL), add sodium borohydride (44.07 g) at ambient temperature (approx. 28°C).

-

Rationale: THF is used as the solvent due to its ability to dissolve the reactants and its relative inertness under these reaction conditions. Sodium borohydride is the initial reducing agent.

-

-

Cooling : Lower the reaction temperature to 2°C (±2).

-

Addition of Iodine : Slowly add a solution of iodine (169.03 g) in THF (600 mL) to the chilled mixture.

-

Rationale: The combination of NaBH₄ and I₂ generates diborane in situ, which is a more powerful reducing agent capable of reducing the amide to a secondary amine. The slow addition and low temperature are crucial for controlling the exothermic reaction.

-

-

Reflux : Increase the temperature to reflux and stir the mixture for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Quenching : After the reaction is complete, distill the THF and methanol under vacuum. Cool the reaction mixture to 30°C and dilute it with dichloromethane (800 mL) and aqueous ammonia solution (200 mL).

-

Rationale: The ammonia solution is used to quench any remaining reactive boron species. Dichloromethane is used to extract the organic product.

-

-

Salt Formation : Separate the organic layer. To this layer, slowly add a solution of hydrochloric acid in isopropanol (e.g., 17%, 100 mL) and stir for 3 hours.

-

Rationale: The addition of HCl protonates the basic amino group, forming the hydrochloride salt which is typically a crystalline solid and precipitates out of the non-polar solvent, facilitating its isolation.

-

-

Isolation and Drying : Filter the resulting solid, wash it with dichloromethane (100 mL), and dry it under vacuum at approximately 48°C to yield (R)-2-[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol monohydrochloride.[11]

Chemical Reactivity and Applications

The chemical behavior of this compound is governed by its three primary functional groups: the secondary amine, the benzylic hydroxyl group, and the aromatic nitro group.[5]

Caption: Relationship between functional groups and reactivity.

-

Amino Group : The secondary amine is basic and readily reacts with acids to form salts, such as the commonly used hydrochloride salt.[5] This improves the compound's stability and handling characteristics.

-

Nitro Group : The aromatic nitro group is a critical electrophilic site. Its most important reaction in the context of drug synthesis is its reduction to a primary amine (-NH₂). This transformation is the pivotal step in converting this intermediate into the aminophenyl derivative required for the synthesis of Mirabegron.[12]

-

Hydroxyl Group : The benzylic hydroxyl group can participate in reactions such as esterification or etherification, although its primary role in the synthesis of Mirabegron is its stereochemical influence.

Primary Application: Intermediate for Mirabegron

The principal application of this compound is as a key starting material for the synthesis of Mirabegron.[4][13][14] Mirabegron is a potent and selective β3-adrenergic agonist, which relaxes the detrusor smooth muscle in the bladder, thereby increasing bladder capacity.[12]

The synthesis involves two main transformations of the intermediate:

-

Reduction of the Nitro Group : The 4-nitro group is reduced to a 4-amino group, forming (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.[12]

-

Amide Coupling : The newly formed primary amine is then coupled with 2-amino-thiazol-4-yl acetic acid to form the final Mirabegron molecule.[12]

Caption: Role as an intermediate in Mirabegron synthesis.

Other Potential Applications

This compound also serves as a synthetic intermediate for other experimental molecules, such as (aminothiazolyl)acetanilide derivatives, which have been investigated for potential applications in the treatment of diabetes.[10]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound and its hydrochloride salt.

-

GHS Hazard Statements :

-

GHS Precautionary Statements :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352 : IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Signal Word : Warning

-

Storage : Store in a well-ventilated place. Keep container tightly closed in an inert atmosphere.[9][10]

Conclusion

This compound is a highly valuable chiral intermediate whose chemical properties are defined by its specific stereoconfiguration and the reactivity of its amine, hydroxyl, and nitro functional groups. Its well-established physicochemical properties and synthetic pathways underscore its critical role in the pharmaceutical industry, most notably as an indispensable precursor to the drug Mirabegron. A comprehensive understanding of its chemistry is essential for drug development professionals engaged in the synthesis of this and other complex therapeutic agents.

References

-

Exploring (1R)-2-[2-(4-Nitrophenyl)ethylamino]-1-Phenylethanol: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Cas 521284-21-9,this compound hydrochloride. LookChem. [Link]

-

Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. PubMed. [Link]

-

(R)-2-(4-NITROPHENETHYLAMINO)-1-PHENYLETHANOL HCL. ChemBK. [Link]

-

(1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). PubChem. [Link]

-

Adrenergic agents. 1. Synthesis and potential .beta.-adrenergic agonist activity of some catechol amine analogs bearing a substituted amino functionality in the meta position. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Role of this compound Hydrochloride in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. PubMed. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]

-

Phenylethanolamine. Wikipedia. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

-

(R)-(+)-1-Phenylethylamine: Premium Chiral Amine Supplier for Synthesis and Resolution. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound hydrochloride (CAS No: 521284-21-9) API Intermediate Manufacturers. apicule. [Link]

-

Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis Group. [Link]

-

Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. ClinPGx. [Link]

-

2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. PubChem. [Link]

- A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

Sources

- 1. This compound 99% | CAS: 521284-21-9 | AChemBlock [achemblock.com]

- 2. This compound Hydrochloride [lgcstandards.com]

- 3. chemscene.com [chemscene.com]

- 4. innospk.com [innospk.com]

- 5. Buy this compound hydrochloride | 521284-21-9 [smolecule.com]

- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 7. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1) | C16H19ClN2O3 | CID 67020338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Hydrochloride-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 9. (R)-2-(4-NITROPHENETHYLAMINO)-1-PHENYLETHANOL HCL [chembk.com]

- 10. lookchem.com [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. apicule.com [apicule.com]

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol CAS number lookup

An In-depth Technical Guide to (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical chiral intermediate in modern pharmaceutical synthesis. We will delve into its chemical identity, synthesis methodologies, analytical validation, and its pivotal role in the development of therapeutic agents, grounded in established scientific principles and field-proven insights.

Core Compound Identification and Physicochemical Profile

This compound is a complex organic molecule distinguished by its specific stereochemistry, which is fundamental to its utility.[1] It serves primarily as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3]

The compound is most commonly handled and referenced in its hydrochloride salt form for improved stability and handling characteristics.[4] However, it is essential to distinguish between the free amine and its salt, as they have different CAS numbers and molecular weights.

Table 1: Key Physicochemical Properties

| Property | Value (Free Amine) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol | (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride | [5][6] |

| CAS Number | 223673-34-5 | 521284-21-9 | [7][8][9] |

| Molecular Formula | C₁₆H₁₈N₂O₃ | C₁₆H₁₉ClN₂O₃ | [5][7] |

| Molecular Weight | 286.33 g/mol | 322.79 g/mol | [8][10] |

| Appearance | Light yellow powder / Off-white to light yellow solid | Off-white to light yellow solid | [7][10] |

| Solubility | DMSO (Slightly), Water (Slightly) | Soluble in DMSO, slightly in water | [1] |

| Storage | 0-8 °C, Inert atmosphere, Protect from light | Room Temperature, Inert atmosphere | [1][7][8] |

Strategic Synthesis Pathway

The synthesis of a chiral molecule like this compound requires a strategy that establishes the correct stereocenter with high fidelity. A common and effective approach involves the reduction of a chiral amide precursor. This method is advantageous as it often proceeds with high stereochemical retention.

A validated method involves the reduction of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide using a reducing agent like sodium borohydride in the presence of iodine.[11] The iodine activates the borohydride, forming a more potent reducing species capable of reducing the amide carbonyl.

Experimental Protocol: Reductive Amination

-

Precursor Preparation: The synthesis begins with the chiral precursor, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This starting material already contains the required (R)-stereocenter at the benzylic alcohol position.

-

Reaction Setup: The amide precursor (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). The solution is stirred under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

-

Reducing Agent Addition: Sodium borohydride (NaBH₄, ~2 equivalents) is added to the stirred solution at ambient temperature. The reaction is then cooled to approximately 0-5°C in an ice bath. This temperature control is critical to manage the exothermic nature of the subsequent step and to minimize potential side reactions.

-

Activator Introduction: A solution of iodine (I₂, ~1.5-2 equivalents) dissolved in THF is added dropwise to the cooled reaction mixture. The iodine reacts with NaBH₄ to form borane-THF complex (BH₃-THF) in situ, which is the active reducing agent for the amide. This in situ generation is safer than handling highly reactive diborane gas directly.

-

Reaction Progression: After the addition is complete, the reaction temperature is gradually raised to reflux and maintained for several hours (e.g., 10-12 hours) to ensure complete conversion. The reaction progress is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Quenching: Upon completion, the reaction is cooled to room temperature. The excess reducing agent is carefully quenched by the slow addition of methanol, followed by dilution with a solvent like dichloromethane and an aqueous ammonia solution to neutralize the mixture.[11]

-

Salt Formation & Isolation: The organic layer is separated. To isolate the product as its hydrochloride salt, an isopropanolic solution of hydrochloric acid is added.[11] This protonates the secondary amine, forming the hydrochloride salt which precipitates from the non-polar organic solvent. The precipitation provides a significant purification advantage over direct isolation of the free amine oil.

-

Final Purification: The precipitated solid is collected by filtration, washed with a cold solvent (e.g., THF or dichloromethane) to remove residual impurities, and dried under vacuum to yield the final product.[11] Purity is then confirmed via HPLC, typically achieving >99%.[11]

Synthesis Workflow Diagram

Caption: Key steps in the synthesis of the target compound via amide reduction.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized intermediate is paramount. A multi-pronged analytical approach is required for a self-validating system of quality control.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography is the gold standard for determining the purity of the final compound. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is typically employed. The purity is determined by the area percentage of the main peak, with acceptance criteria usually set at >99%.[11]

-

Structural Elucidation (Spectroscopy):

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals include the aromatic protons of the two distinct phenyl rings, the aliphatic protons of the ethyl bridge, and the characteristic methine proton of the chiral center.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For the hydrochloride salt, the observed mass will correspond to the protonated free amine [M+H]⁺.

-

-

Chiral Integrity (Chiral HPLC): The enantiomeric purity is the most critical quality attribute. This cannot be determined by standard HPLC. A specialized chiral stationary phase (CSP) is required to separate the (R)- and (S)-enantiomers.[12] The goal is to demonstrate that the undesired (S)-enantiomer is below a specified limit, ensuring the stereochemical integrity required for the final API. The importance of such separation is rooted in the fact that enantiomers can have vastly different pharmacological or toxicological profiles.[12][13]

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control and release of the intermediate.

Application in Drug Development: The Pathway to Mirabegron

This compound is not an end-product but a crucial building block. Its primary and most well-documented use is as a key intermediate in the synthesis of Mirabegron.[2][3][10]

Mirabegron is a potent and selective agonist of the β3-adrenergic receptor, a mechanism distinct from traditional antimuscarinic agents for treating overactive bladder (OAB).[14] Activation of β3-receptors in the detrusor muscle of the bladder leads to smooth muscle relaxation, increasing bladder capacity and alleviating the symptoms of OAB.[14][15]

The synthesis of Mirabegron involves further chemical modifications of the (R)-intermediate. The nitro group on the phenethyl moiety is a latent amino group, which is typically reduced to an amine in a subsequent synthetic step. This amine is then reacted with other reagents to build the final (aminothiazolyl)acetanilide portion of the Mirabegron molecule.[1][3] The phenylethanolamine core of the intermediate is the critical pharmacophore that interacts with the adrenergic receptor.

Drug Development Pathway

Caption: From chemical intermediate to biological target and therapeutic action.

The Criticality of Chirality

The "(R)-" designation in the compound's name is not a trivial detail; it is the cornerstone of its function. Biological systems, particularly receptors like the β3-adrenergic receptor, are chiral environments.[13] Consequently, enantiomers of a drug often exhibit significantly different binding affinities and pharmacological activities.[16]

The phenylethanolamine structure is common to many adrenergic agents.[17][18] For these compounds, it is frequently observed that one enantiomer contains the vast majority of the desired biological activity, while the other may be inactive or even contribute to off-target effects.[16] Therefore, synthesizing the enantiomerically pure (R)-intermediate is essential to produce a safe and effective final drug product like Mirabegron, avoiding the complications of a racemic mixture.

References

-

The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. ACS Publications. [Link]

-

Cas 521284-21-9,(R)-2-((4-Nitrophenethyl)amino). LookChem. [Link]

-

Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Role of this compound Hydrochloride in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

(PDF) The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. ResearchGate. [Link]

-

(R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Veeprho. [Link]

-

Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. PubMed. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. [Link]

-

2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. PubChem. [Link]

-

Phenylethanolamine. Wikipedia. [Link]

-

This compound hydrochloride (CAS No: 521284-21-9) API Intermediate Manufacturers. apicule. [Link]

-

Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. NIH. [Link]

-

Chiral Drug Separation. ScienceDirect. [Link]

-

Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. Buy this compound hydrochloride | 521284-21-9 [smolecule.com]

- 5. This compound 99% | CAS: 521284-21-9 | AChemBlock [achemblock.com]

- 6. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 | CID 46193352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 521284-21-9 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound Hydrochloride [lgcstandards.com]

- 10. This compound Hydrochloride-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 11. echemi.com [echemi.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylethanolamine - Wikipedia [en.wikipedia.org]

Molecular structure of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

An In-Depth Technical Guide to the Molecular Structure and Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Abstract

This compound is a chiral organic compound of significant interest within the pharmaceutical industry. Primarily recognized as a key intermediate in the synthesis of Mirabegron, a potent β3-adrenergic receptor agonist for the treatment of overactive bladder, its precise molecular architecture is fundamental to its utility. This guide provides a comprehensive examination of the compound's molecular structure, stereochemistry, and physicochemical properties. It further details a validated synthetic protocol, offering mechanistic insights into the reaction and a thorough spectroscopic characterization of the final product. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex pharmaceutical intermediates.

Introduction: A Critical Intermediate in Modern Drug Synthesis

This compound, often supplied as its hydrochloride salt, is a cornerstone building block in the multi-step synthesis of advanced therapeutic agents.[1][2] Its molecular framework contains the specific stereochemical and functional group arrangements necessary for elaboration into complex active pharmaceutical ingredients (APIs).

Compound Identification

The compound is identified by several key descriptors, with distinct CAS numbers for the free amine and its more common hydrochloride salt form.

| Identifier | Value |

| Chemical Name | (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol[3] |

| Synonyms | (R)-2-((4-nitrophenethyl)amino)-1-phenylethan-1-ol, (alphaR)-alpha-[[[2-(4-Nitrophenyl)ethyl]amino]methyl]benzenemethanol[1][4] |

| Molecular Formula | C₁₆H₁₈N₂O₃[4] |

| Molecular Weight | 286.33 g/mol [3][4] |

| CAS Number (Free Amine) | 223673-34-5[3][4][5] |

| CAS Number (HCl Salt) | 521284-21-9[5][6] |

Significance in Pharmaceutical Manufacturing

The primary utility of this molecule lies in its role as a direct precursor to Mirabegron and other (aminothiazolyl)acetanilide derivatives.[2][7][8] The (R)-configuration of the stereocenter and the presence of the nitro group are critical design elements. The chirality is essential for ensuring stereospecific interactions with the biological target, a fundamental principle in modern pharmacology.[9] The nitro group, while not present in the final API, serves as a versatile chemical handle, typically reduced to an amine for subsequent coupling reactions.[9]

Molecular Structure and Physicochemical Properties

The compound's functionality is a direct result of its three-dimensional structure and the interplay of its constituent functional groups.

Structural Elucidation and Stereochemistry

The molecule is composed of a phenylethanol backbone, a secondary amine linker, and a terminal 4-nitrophenethyl group.[7][9] The most crucial structural feature is the single chiral center at the carbon atom bearing the hydroxyl group (C1 of the ethanol backbone). The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the absolute spatial arrangement of the substituents around this stereocenter, which is paramount for its biological efficacy in the final drug product.[9]

Caption: 2D structure of this compound highlighting key functional groups.

Physicochemical Data

The compound is typically a solid at room temperature with defined thermal properties.[1][9] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Appearance | White to light yellow powder | [1] |

| Boiling Point | 472.5 ± 24.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 239.6 ± 22.9 °C | [1] |

| Solubility | Slightly soluble in DMSO and Water | [7] |

| Purity (Typical) | ≥98% | [1][4] |

Synthesis and Mechanistic Insights

The synthesis of this compound hydrochloride can be efficiently achieved via the reduction of an amide precursor. This method is advantageous as it preserves the stereochemistry of the chiral center.

Synthetic Workflow Diagram

The overall process involves the reduction of an amide to a secondary amine, followed by salt formation.

Caption: Synthetic workflow for the preparation of the target compound via amide reduction.

Detailed Experimental Protocol

The following protocol describes the synthesis of the hydrochloride salt from (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.[10]

Step 1: Reaction Setup

-

To a stirred solution of (100 g) (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in tetrahydrofuran (400 mL), add sodium borohydride (44.07 g) at ambient temperature (28°C ±2).

Step 2: Addition of Iodine

-

Cool the reaction mixture to 2°C (±2).

-

Slowly add a solution of iodine (169.03 g) in tetrahydrofuran (600 mL) to the chilled suspension, maintaining the low temperature.

Step 3: Reflux

-

After the addition is complete, gradually increase the temperature to reflux and maintain for 10 hours. Monitor the reaction for completion using a suitable chromatographic method (e.g., TLC or HPLC).

Step 4: Workup and Extraction

-

Cool the reaction mass to 28°C (±2) and dilute with dichloromethane (600 mL).

-

If necessary, quench the reaction carefully with an appropriate aqueous solution.

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude free base.

Step 5: Hydrochloride Salt Formation

-

Dissolve the obtained residue in tetrahydrofuran (200 mL) and cool the solution to 10°C.

-

Add a solution of hydrochloric acid in isopropanol (e.g., 17%, 100 mL) to the cooled mixture.

-

Stir the resulting precipitate, filter the solid, wash with fresh tetrahydrofuran, and dry under vacuum at 40°C to yield the final product.[10]

Rationale Behind Experimental Choices

-

Reducing Agent: The combination of sodium borohydride (NaBH₄) and iodine (I₂) in THF generates diborane (B₂H₆) in situ. This is a powerful and selective reagent system for the reduction of amides to amines, often favored over harsher reagents like lithium aluminum hydride (LAH) for its milder conditions and functional group tolerance.

-

Temperature Control: The initial cooling during iodine addition is crucial to control the exothermic reaction of borohydride with iodine and to prevent potential side reactions. The subsequent reflux provides the necessary thermal energy to drive the amide reduction to completion.

-

Salt Formation: Converting the final amine product to its hydrochloride salt serves two main purposes: it facilitates purification through crystallization and precipitation, and it improves the compound's stability and handling characteristics for long-term storage.

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. The data provided here corresponds to the hydrochloride salt.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H-NMR (400 MHz, DMSO-d₆) | ¹³C-NMR (400 MHz, DMSO-d₆) |

| δ (ppm) | δ (ppm) |

| 2.99-3.24 (m, 6H) | 31.4 |

| 5.05 (d, 1H) | 47.5 |

| 6.24 (s, 1H) | 53.9 |

| 7.28-7.40 (m, 5H) | 68.5 |

| 7.54 (d, J=8.2 Hz, 2H) | 123.9 |

| 8.16 (d, J=8.2 Hz, 2H) | 126.2 |

| 9.4 (br s, 2H) | 128.0, 128.6, 130.4, 142.1, 146.0, 146.7 |

-

¹H-NMR Interpretation: The multiplet between 7.28-7.40 ppm corresponds to the five protons of the unsubstituted phenyl ring. The two doublets at 7.54 and 8.16 ppm are characteristic of the para-substituted nitrophenyl ring. The broad singlet at 9.4 ppm is indicative of the ammonium protons of the HCl salt.

-

¹³C-NMR Interpretation: The signal at 68.5 ppm is assigned to the carbon bearing the hydroxyl group. The peak at 123.9 ppm corresponds to the aromatic carbons ortho to the nitro group, while the signals at 146.0 and 146.7 ppm are assigned to the aromatic carbons attached to the nitro group and the ethyl chain, respectively.[10]

Infrared (IR) and Mass Spectrometry (MS) Data

-

FTIR (KBr, cm⁻¹): Key stretches include a broad peak around 3542 cm⁻¹ (O-H stretch), peaks in the 2400-3000 cm⁻¹ region (N-H⁺ stretch of the ammonium salt and C-H stretches), and strong absorptions at 1522 and 1347 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[10]

-

Mass Spectrometry (MS): The mass spectrum typically shows a prominent peak at m/z = 287 (M+H)⁺, which corresponds to the protonated molecular ion of the free base, confirming the molecular weight of 286.33 g/mol .[10]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and safety of the compound.

-

Safety Profile: The compound is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust (P261) and using protective equipment.

-

Storage Conditions: For long-term stability, the compound should be stored at 4°C, protected from light.[4] Some suppliers recommend storage under an inert atmosphere.[7]

Conclusion

This compound is a well-defined chemical entity whose value is intrinsically linked to its specific molecular structure. The (R)-stereochemistry, combined with its unique arrangement of functional groups, makes it an indispensable intermediate in the synthesis of Mirabegron and other pharmaceuticals. The synthetic and analytical methods outlined in this guide provide a robust framework for its preparation and characterization, ensuring the high purity and structural integrity required for drug development applications.

References

-

LookChem. Cas 521284-21-9,this compound hydrochloride. [Link]

-

Autech Industry Co.,Ltd. Exploring (1R)-2-[2-(4-Nitrophenyl)ethylamino]-1-Phenylethanol: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound Hydrochloride in Drug Synthesis. [Link]

-

PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. [Link]

-

PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). [Link]

-

Apicule. This compound hydrochloride (CAS No: 521284-21-9) API Intermediate. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 | CID 46193352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound Hydrochloride [lgcstandards.com]

- 6. This compound 99% | CAS: 521284-21-9 | AChemBlock [achemblock.com]

- 7. Cas 521284-21-9,this compound hydrochloride | lookchem [lookchem.com]

- 8. apicule.com [apicule.com]

- 9. Buy this compound hydrochloride | 521284-21-9 [smolecule.com]

- 10. echemi.com [echemi.com]

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol mechanism of action

An In-Depth Technical Guide to the Predicted Mechanism of Action of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

Executive Summary

This compound is a chiral organic compound primarily recognized within the pharmaceutical industry as a key synthetic intermediate for Mirabegron, a potent and selective β3-adrenergic receptor agonist. While direct pharmacological characterization of this intermediate is not extensively published, its molecular architecture provides a robust foundation for a predictive analysis of its mechanism of action. This guide deconstructs the compound's structure based on established principles of medicinal chemistry and structure-activity relationships (SAR) to posit a primary hypothesis: This compound is a direct-acting adrenergic receptor agonist with a strong predicted selectivity for β-adrenergic receptors.

This document will explore the structural basis for this hypothesis, outline a comprehensive, multi-stage experimental workflow to definitively validate its pharmacological profile, and consider potential secondary mechanisms. The intended audience for this guide includes researchers in pharmacology, medicinal chemistry, and drug development who require a deep, predictive understanding of novel chemical entities based on their structural heritage.

Molecular Profile and Stereochemical Significance

The compound's biological activity is intrinsically linked to its specific three-dimensional arrangement and the interplay of its functional groups.

Chemical Identity and Properties:

| Property | Value | Source(s) |

| IUPAC Name | (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol | |

| Synonyms | This compound hydrochloride | |

| CAS Number | 223673-34-5 (Free Base), 521284-21-9 (HCl Salt) | |

| Molecular Formula | C₁₆H₁₈N₂O₃ | |

| Molecular Weight | 286.33 g/mol (Free Base), 322.79 g/mol (HCl Salt) | |

| Appearance | Off-white to light yellow solid |

Core Structural Features:

The molecule is built upon a β-phenylethanolamine scaffold, the classic pharmacophore for many adrenergic agents. Key features include:

-

Unsubstituted Phenyl Ring: Provides a foundational hydrophobic interaction within the receptor binding pocket.

-

Chiral β-Hydroxyl Group: The hydroxyl group is in the (R)-configuration. For direct-acting sympathomimetics, this specific stereoisomer is essential for maximal agonist activity, as it forms a critical hydrogen bond with a conserved serine residue in the adrenergic receptor binding site.

-

Secondary Amine: A secondary amine is a common feature of potent adrenergic agonists. At physiological pH, this group is protonated, forming a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 of the receptor.

-

4-Nitrophenethyl Substituent on the Amine: This is the most distinctive feature. The size and electronic nature of this group are predicted to be the primary determinants of receptor selectivity.

The Adrenergic System: The Primary Hypothetical Target

The structural homology of this compound to known catecholamines strongly implicates the adrenergic receptor family as its primary biological target. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine. They are broadly classified into α and β subtypes.

The β-adrenergic receptors (β1, β2, β3) typically couple to the Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This second messenger cascade mediates a variety of physiological responses, including increased heart rate (β1), smooth muscle relaxation (β2), and lipolysis/thermogenesis (β3).

Caption: Tiered Experimental Workflow for Pharmacological Characterization.

Tier 1: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity profile of this compound across human adrenergic receptor subtypes.

Methodology: Competitive Radioligand Binding

-

Preparation: Cell membranes are prepared from stable cell lines individually overexpressing a high density of a single human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2, β3).

-

Assay Setup: For each receptor subtype, a constant concentration of a subtype-selective radioligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-Dihydroalprenolol for β1/β2, [¹²⁵I]-Iodocyanopindolol for β3) is incubated with the cell membranes.

-

Competition: A range of concentrations of the unlabeled test compound, this compound, are added to compete for binding with the radioligand.

-

Incubation & Separation: The mixture is incubated to equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are fitted to a one-site competition model to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.

Expected Outcome: A table of Ki values that will reveal if the compound binds preferentially to any adrenergic receptor subtype. Based on the SAR hypothesis, we expect to see significantly lower Ki values for β-receptors than for α-receptors.

Tier 2: Functional Second Messenger Assays

Objective: To characterize the compound as an agonist, antagonist, or inverse agonist and to determine its potency (EC50) and efficacy (Emax).

Methodology: cAMP Accumulation Assay (for β-receptors)

-

Cell Culture: CHO or HEK293 cells stably expressing a single human β-adrenergic receptor subtype (β1, β2, or β3) are cultured in multi-well plates.

-

Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with a range of concentrations of this compound. A known full agonist (e.g., Isoproterenol) is used as a positive control.

-

Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Concentration-response curves are generated, and data are fitted to a sigmoidal dose-response equation to determine the EC50 (concentration producing 50% of the maximal response) and Emax (the maximum response relative to the full agonist).

Expected Outcome: This assay will confirm whether the compound activates β-receptors (agonist activity) and provide its potency and efficacy at each subtype, allowing for a quantitative comparison of its functional selectivity.

Consideration of Alternative Mechanisms

A comprehensive scientific investigation must also consider alternative hypotheses. The phenylethanolamine structure is the endogenous substrate for the enzyme Phenylethanolamine N-Methyltransferase (PNMT) , which catalyzes the conversion of norepinephrine to epinephrine. It is conceivable that the compound could act as a substrate or inhibitor of this enzyme.

Proposed Validation: A simple in vitro PNMT enzyme activity assay could be performed. The assay would measure the conversion of a substrate (e.g., norepinephrine) to its methylated product in the presence and absence of this compound. A reduction in product formation would indicate inhibitory activity. While less likely to be the primary mechanism, this would provide a more complete pharmacological profile.

Conclusion

Based on a rigorous analysis of its molecular structure and established principles of structure-activity relationships, this compound is strongly predicted to function as a direct-acting β-adrenergic receptor agonist. Its large N-phenethyl substituent is the key driver of its predicted selectivity for β-receptors over α-receptors. This hypothesis is further substantiated by its known role as a direct precursor to the β3-selective agonist, Mirabegron.

While this predictive analysis provides a powerful starting point, it is not a substitute for empirical data. The proposed multi-tiered experimental workflow, progressing from receptor binding to functional cellular assays, provides a clear and robust pathway to definitively elucidate the compound's mechanism of action, affinity, potency, and selectivity. The execution of these studies would provide the conclusive evidence required to fully characterize this important pharmaceutical intermediate.

References

- Smolecule. (2023, August 15). This compound hydrochloride.

-

LookChem. This compound hydrochloride. Retrieved from [Link]

-

Imbert, G. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. Retrieved from [Link]

- Lecture. (2023). Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents.

-

Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. Retrieved from [Link]

-

Singh, S. B. (2020, April 18). SAR of simpathomimetic/adrenergic/phenylethanolamine agonist. YouTube. Retrieved from [Link]

-

Chapleo, C. B., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113–118. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound Hydrochloride in Drug Synthesis. Retrieved from [Link]

-

PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. Retrieved from [Link]

-

Ningbo Inno Pharmchem. Buy this compound - Premium Quality CAS 223673-34-5. Retrieved from [Link]

-

PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

- Global Substance Registration System (GSRS). *2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLE

An In-Depth Technical Guide on the Biological Activity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

A roadmap for the comprehensive pharmacological characterization of a key pharmaceutical intermediate.

Introduction

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is a chiral organic compound primarily recognized for its role as a crucial intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1][2][3] While its synthetic utility is well-established, a significant knowledge gap exists regarding the intrinsic biological activity of this molecule. Its chemical structure, featuring a phenylethanolamine backbone, suggests a potential for interaction with biological targets, particularly within the adrenergic system.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of this compound. We will delve into its structural and physicochemical properties, propose hypothesized biological activities based on established pharmacophores, and outline a detailed in vitro and in vivo evaluation strategy. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a logical progression for uncovering the potential therapeutic applications of this compound.

Structural and Physicochemical Properties Analysis

The structure of this compound comprises several key functional groups that may confer biological activity.[4][5][6]

-

Phenylethanolamine Scaffold: This core structure is a well-known pharmacophore present in a vast array of endogenous catecholamines (e.g., adrenaline, noradrenaline) and synthetic drugs that interact with adrenergic receptors. The stereochemistry at the benzylic hydroxyl group is crucial for receptor recognition and activation. The (R)-configuration at this position is of particular interest.

-

4-Nitrophenethyl Group: The presence of a nitro (NO2) group on the phenethyl moiety significantly influences the molecule's electronic properties and polarity.[7] The nitro group is a strong electron-withdrawing group, which can impact the pKa of the secondary amine and the overall binding characteristics of the molecule. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and vasodilatory effects.[7]

-

Secondary Amine: The secondary amine is a key site for protonation at physiological pH, allowing for ionic interactions with negatively charged residues in receptor binding pockets.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C16H18N2O3 | [5] |

| Molecular Weight | 286.33 g/mol | [5] |

| Physical Form | Light yellow powder | |

| Storage Temperature | 0-8 °C |

Hypothesized Biological Activities and Rationale

Based on the structural analysis, the primary hypothesized biological activity of this compound is the modulation of adrenergic receptors. The phenylethanolamine core strongly suggests a propensity for binding to this class of G-protein coupled receptors (GPCRs).

Further hypotheses include:

-

β-Adrenergic Agonism/Antagonism: Given its role as a precursor to the β3-agonist Mirabegron, it is plausible that the parent compound itself possesses some degree of activity at β-adrenergic receptors.

-

α-Adrenergic Agonism/Antagonism: The phenylethanolamine structure is not exclusive to β-agonists and is also found in compounds with activity at α-adrenergic receptors.

-

Cardiovascular Effects: Modulation of adrenergic receptors can lead to significant cardiovascular effects, including changes in heart rate, blood pressure, and cardiac contractility.

-

Other Potential Activities: The nitrophenethyl moiety may confer additional, non-adrenergic activities.

The following sections outline a comprehensive strategy to test these hypotheses.

Proposed In Vitro Evaluation Strategy

A tiered in vitro screening approach is proposed to efficiently and systematically investigate the biological activity of this compound.

Primary Screening: Receptor Binding Assays

The initial step is to determine if the compound binds to a panel of adrenergic receptors. Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions.[8]

Experimental Protocol: Radioligand Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing individual human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) in appropriate media.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β) with the receptor-containing membranes.

-

Add increasing concentrations of this compound (e.g., from 10^-10 M to 10^-4 M).

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of the Radioligand Binding Assay Workflow:

Caption: Workflow for Radioligand Competition Binding Assay.

Secondary Screening: Functional Assays

If significant binding is observed in the primary screen, the next step is to determine the functional activity of the compound at the identified receptor(s).

Experimental Protocol: cAMP Measurement Assay (for β-adrenergic receptors)

-

Cell Culture:

-

Plate cells expressing the β-adrenergic receptor subtype of interest in a 96-well plate and grow to confluence.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound (for agonist testing) or a fixed concentration of a known agonist (e.g., isoproterenol) with increasing concentrations of the test compound (for antagonist testing).

-

Incubate for a defined period at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

-

For antagonist activity, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 and calculate the pA2 value.

-

Diagram of Adrenergic Receptor Signaling Pathways:

Caption: Simplified Adrenergic Receptor Signaling Pathways.

Proposed In Vivo Evaluation Strategy

Based on the results of the in vitro assays, in vivo studies can be designed to assess the physiological effects of this compound.

Animal Models

The choice of animal model will depend on the observed in vitro activity. For example, if the compound shows significant cardiovascular activity, the following models may be appropriate:

-

Normotensive Rodents (e.g., Sprague-Dawley rats, C57BL/6 mice): To assess the effects on baseline cardiovascular parameters.

-

Spontaneously Hypertensive Rats (SHR): A model of genetic hypertension to evaluate potential antihypertensive effects.[9]

-

Models of Myocardial Infarction: To investigate potential cardioprotective effects.[9]

Experimental Design

A typical in vivo study to assess cardiovascular effects would involve:

-

Animal Acclimatization and Surgical Preparation:

-

Acclimatize animals to the housing conditions.

-

Surgically implant telemetry devices for continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals.

-

-

Dosing and Monitoring:

-

Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.

-

Continuously record cardiovascular parameters before, during, and after drug administration.

-

-

Data Analysis:

-

Analyze the telemetry data to determine the effects of the compound on mean arterial pressure, systolic and diastolic blood pressure, heart rate, and ECG intervals.

-

Construct dose-response curves to characterize the potency and efficacy of the compound in vivo.

-

Diagram of the In Vivo Cardiovascular Study Workflow:

Caption: Workflow for In Vivo Cardiovascular Assessment.

Structure-Activity Relationship (SAR) Insights (Hypothetical)

The results from the proposed screening cascade will provide valuable insights into the structure-activity relationships of this class of molecules. For example:

-

Role of the Nitro Group: Comparing the activity of this compound with its non-nitrated analog would elucidate the contribution of the nitro group to receptor binding and functional activity.

-

Stereochemistry: The activity of the (R)-enantiomer can be compared to the (S)-enantiomer or the racemic mixture to understand the stereochemical requirements for receptor interaction.

-

Amine Substitution: The secondary amine could be modified (e.g., methylation, ethylation) to probe the steric and electronic requirements of the binding pocket.

Conclusion and Future Directions

While this compound is currently recognized as a synthetic intermediate, its chemical structure warrants a thorough investigation of its own biological activities. The comprehensive research plan outlined in this guide, encompassing in vitro receptor binding and functional assays followed by targeted in vivo studies, provides a robust framework for elucidating its pharmacological profile. The potential discovery of novel adrenergic modulating properties could open up new therapeutic avenues for this compound and its derivatives, transforming it from a mere intermediate into a valuable pharmacological tool or lead compound.

References

-

Doggrell, S. A., & Brown, L. (2010). In vivo models of cardiac diseases: application to drug development and screening. Expert Opinion on Drug Discovery, 5(1), 65-78. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46193352, this compound. [Link]

-

LookChem. This compound. [Link]

-

Veeprho. (R)-2-(ethyl(4-nitrophenethyl)amino)-1-phenylethanol. [Link]

-

Global Substance Registration System. 2-((2-(4-NITROPHENYL)-ETHYL)AMINO)-1-PHENYLETHANOL, (R)-. [Link]

-

Gimenez, L. E., et al. (2012). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 3(11), 923-928. [Link]

-

Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. [Link]

-

Lanza, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 707. [Link]

-

Mysinger, M. M., et al. (2012). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (68), e4336. [Link]

- Google Patents. (2021). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.

-

Penning, T. D., et al. (1997). Synthesis and P1-S1 structure-activity relationships of a series of potent, selective, and orally bioavailable tryptase inhibitors. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Cardiomedex. (n.d.). In vivo models. [Link]

-

Hieble, J. P. (2000). α-Adrenoceptor assays. Current Protocols in Pharmacology, 12(1), 4.2.1-4.2.17. [Link]

-

Hosseini, S., et al. (2020). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Biomaterials, 257, 120223. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. lookchem.com [lookchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Buy this compound hydrochloride | 521284-21-9 [smolecule.com]

- 5. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)- | C16H18N2O3 | CID 46193352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol: A Key Intermediate in Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Precursor

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol, often encountered in its hydrochloride salt form (CAS 521284-21-9), is a chiral organic compound of significant interest in the pharmaceutical industry.[1][2] While not an active pharmaceutical ingredient (API) itself, it holds a crucial position as a key intermediate in the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist.[2] Mirabegron is a first-in-class therapeutic agent for the treatment of overactive bladder (OAB), a condition affecting millions worldwide. The precise stereochemistry and functional group arrangement of this compound make it an indispensable building block, ensuring the stereochemical purity and ultimate pharmacological activity of the final drug product.[1] This guide provides a comprehensive overview of its synthesis, chemical characteristics, and the pharmacological context that underscores its importance.

Chemical Synthesis: Pathways to a Chiral Core

The synthesis of this compound is a multi-step process that demands careful control of stereochemistry. Several synthetic strategies have been developed, primarily revolving around the formation of the phenylethanolamine backbone and the introduction of the 4-nitrophenethyl moiety.

Synthetic Strategies at a Glance

| Synthetic Route | Key Precursors & Reagents | Advantages | Disadvantages |

| Amide Reduction | (R)-Mandelic acid, 4-Nitrophenethylamine, Pivaloyl chloride, NaBH4, Et2O·BF3 | Good stereocontrol starting from chiral mandelic acid. | Use of expensive and hazardous reagents like borane complexes. |

| Reductive Amination | α-Bromoacetophenone, 4-Nitrophenethylamine, Chiral inducing agent, Reducing agent (e.g., NaBH4) | Potentially more convergent. | Requires careful selection of chiral catalyst for stereoselectivity. |

| Nucleophilic Substitution | (R)-Styrene oxide, 4-Nitrophenethylamine | Direct formation of the amino alcohol. | (R)-Styrene oxide is a toxic and expensive reagent. |

Detailed Experimental Protocol: Amide Reduction Route

This protocol is a common and effective method for the synthesis of this compound hydrochloride, adapted from methodologies described in the patent literature.

Step 1: Synthesis of (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve (R)-mandelic acid in a suitable solvent such as dichloromethane.

-

Mixed Anhydride Formation: Cool the solution to 0-5 °C and add a base (e.g., triethylamine). Slowly add pivaloyl chloride to form the mixed anhydride intermediate.

-

Acylation: In a separate vessel, dissolve 4-nitrophenethylamine in dichloromethane. Slowly add this solution to the mixed anhydride reaction mixture.

-

Reaction and Work-up: Allow the reaction to proceed for several hours at room temperature. Upon completion, wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide intermediate.

Step 2: Reduction of the Amide to this compound

-

Reaction Setup: Dissolve the amide intermediate from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Reducing Agent Addition: Cool the solution to 0-5 °C and carefully add a reducing agent such as sodium borohydride, followed by the dropwise addition of a Lewis acid like boron trifluoride etherate (Et2O·BF3).

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching and Extraction: Cool the reaction mixture and carefully quench with a protic solvent (e.g., methanol), followed by the addition of an aqueous base (e.g., NaOH solution). Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrochloride Salt Formation

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or dichloromethane).

-

Acidification: Slowly add a solution of hydrochloric acid in a solvent like isopropanol.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Stir the slurry, then collect the solid by filtration.

-

Drying: Wash the filter cake with a cold solvent and dry under vacuum to obtain this compound hydrochloride as a solid.[3]

Synthesis Workflow Diagram

Caption: Simplified signaling cascade upon β3-adrenergic receptor activation by Mirabegron.

Conclusion